N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .Scientific Research Applications
Synthesis and Medicinal Applications
Synthesis and Activity in Nonsteroidal Anti-inflammatory Drugs (NSAIDs):
- Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, including N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide, have been prepared and evaluated for anti-inflammatory activity. These compounds showed promising results in this domain (Lynch et al., 2006).
Anticancer Applications:
- N-(thiazol-2-yl)benzamide derivatives have shown potential as anticancer agents. A study synthesized several derivatives and evaluated their effectiveness against various human cancer cell lines, showing promising results (Tiwari et al., 2017).
Supramolecular Chemistry and Gelation Behavior
- Role in Supramolecular Gelators:
- N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, particularly in ethanol/water and methanol/water mixtures. These studies provide insights into the role of methyl functionality and non-covalent interactions in gelation (Yadav & Ballabh, 2020).
Antimicrobial Applications
- Development as Antimicrobial Agents:
- Research into thiazole derivatives, including N-(thiazol-2-yl)benzamide, has shown effectiveness as antimicrobial agents. These compounds have been tested against various bacterial and fungal strains, demonstrating potency in some cases (Bikobo et al., 2017).
Imaging and Diagnostic Applications
- Use in PET Imaging of Brain Receptors:
- N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide has been developed for PET imaging of metabotropic glutamate 1 receptor in the brain. This compound has demonstrated high binding affinity and suitability for quantitative analysis in brain imaging studies (Fujinaga et al., 2012).
Future Directions
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-7-8-14-15(11(10)2)18-17(22-14)19-16(20)12-5-4-6-13(9-12)21-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADZJUAZYXHLCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide |
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